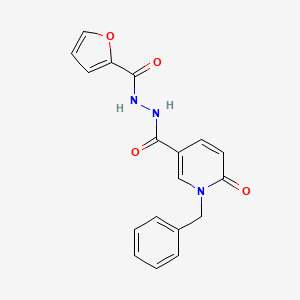

1-benzyl-N'-(furan-2-carbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide

Description

This compound features a 1,6-dihydropyridine core substituted with a benzyl group at position 1, a 6-oxo moiety, and a carbohydrazide group at position 2. The N'-position of the hydrazide is further functionalized with a furan-2-carbonyl group.

Properties

IUPAC Name |

1-benzyl-N'-(furan-2-carbonyl)-6-oxopyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4/c22-16-9-8-14(12-21(16)11-13-5-2-1-3-6-13)17(23)19-20-18(24)15-7-4-10-25-15/h1-10,12H,11H2,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTUMCLKSRBJFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N’-(furan-2-carbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carboxylic acid hydrazide with benzylideneacetone under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized with ethyl acetoacetate in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N’-(furan-2-carbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

1-benzyl-N’-(furan-2-carbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-benzyl-N’-(furan-2-carbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs with Substituted Benzyl Groups

- 1-(4-Chlorobenzyl)-N'-(furan-2-carbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide Structural Difference: A chloro substituent on the benzyl group replaces the hydrogen in the parent compound. Impact: Increased lipophilicity due to the electron-withdrawing Cl atom, which may enhance membrane permeability but reduce solubility in polar solvents. No direct biological data are available, but chloro-substituted analogs often exhibit improved antimicrobial activity .

2.2 Pyridazine-Based Analogs

- N′-[(E)-(2-Chlorophenyl)methylene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide

- Structural Difference : Pyridazine (two adjacent nitrogen atoms) replaces the pyridine core.

- Impact : The pyridazine ring introduces stronger dipole moments and altered hydrogen-bonding capabilities. Such derivatives are reported to show anti-inflammatory and antimicrobial activities, likely due to enhanced interactions with target enzymes .

2.3 Carboxylic Acid vs. Hydrazide Derivatives

- 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid Structural Difference: A carboxylic acid replaces the carbohydrazide group, and the oxo group is at position 2 instead of 4. The 2-oxo position may influence tautomerism, altering electronic distribution and binding modes .

2.4 Furan-Substituted Dihydropyridazinones

- Compound X (N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide) Structural Difference: Combines a dihydropyridazine core with a furan moiety. Impact: Demonstrated high binding affinity (−8.1 kcal/mol) in monoclonal antibody stabilization studies, suggesting the furan-2-carbonyl group enhances interactions with hydrophobic protein regions .

2.5 Nitrile-Substituted Derivatives

- 4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile Structural Difference: A nitrile group replaces the carbohydrazide.

Research Findings and Implications

- Hydrazide Functionality : The carbohydrazide group in the target compound enables metal chelation and hydrogen bonding, critical for enzyme inhibition or protein interactions .

- Furan Role : The furan-2-carbonyl moiety, shared with Compound X, likely contributes to binding affinity via hydrophobic and π-π interactions .

Biological Activity

1-benzyl-N'-(furan-2-carbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a compound of interest due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the compound's biological activity based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a dihydropyridine core, which is known for its diverse biological activities. The presence of the furan ring and hydrazide functional groups further enhances its potential interactions with biological targets.

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and cancer progression.

- Receptor Binding : It could bind to receptors that modulate cellular signaling pathways related to cell growth and apoptosis.

- Antioxidant Activity : The furan moiety may contribute to free radical scavenging properties, reducing oxidative stress in cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds within the dihydropyridine class. For instance, molecular docking studies suggest that these compounds may effectively inhibit key proteins such as EGFR tyrosine kinase, which is crucial in cancer cell proliferation .

A comparative analysis of similar compounds shows varying degrees of cytotoxicity against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HT29 (Colon Cancer) | 15.2 |

| Compound B | DU145 (Prostate Cancer) | 12.5 |

| This compound | MCF7 (Breast Cancer) | TBD |

Antimicrobial Activity

The antimicrobial properties of similar dihydropyridine derivatives have been documented. Studies indicate that these compounds exhibit significant activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

Screening results reveal that certain structural modifications enhance antimicrobial efficacy. For example:

| Compound Structure | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| Dihydropyridine A | Inhibition Zone: 15 mm | Inhibition Zone: 12 mm |

| Dihydropyridine B | Inhibition Zone: 10 mm | Inhibition Zone: 8 mm |

| 1-benzyl-N'-(furan-2-carbonyl)-6-oxo... | TBD | TBD |

Case Study 1: Anticancer Efficacy

In a study examining the effects of a related compound on human colon cancer cells (HT29), researchers observed a significant reduction in cell viability when treated with concentrations ranging from 5 to 50 µM. The study utilized the MTT assay for quantifying cell viability and concluded that the compound's mechanism likely involves apoptosis induction through caspase activation .

Case Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial activity of various dihydropyridine derivatives against clinical isolates of Staphylococcus aureus. Results indicated that modifications in the benzyl group significantly affected antibacterial potency. Compounds with electron-withdrawing groups showed enhanced activity compared to their electron-donating counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.